Application Summary: Propanenitrile imidazolium-based ionic liquids with different functional groups have been studied for their physicochemical properties.
Methods of Application: These ionic liquids were prepared by incorporating dioctylsulfosuccinate (DOSS) anion.
Results or Outcomes: The ionic liquids showed lower densities, similar refractive indices, higher viscosities, and lower decomposition temperature compared to their analogous incorporating only nitrile functionality.
Application Summary: Propionitrile, a compound structurally similar to “3-[Methyl(pentyl)amino]propanenitrile”, is used as a solvent and a precursor to propylamines.
Methods of Application: Propionitrile can be hydrogenated to produce propylamines.
Results or Outcomes: The product of this reaction, propylamine, is a useful building block in organic synthesis.
3-[Methyl(pentyl)amino]propanenitrile is an organic compound with the molecular formula . It is classified as a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) connected to a propanenitrile backbone, along with a methyl(pentyl)amino substituent. This compound has a molecular weight of 154.26 g/mol and is known for its unique structural features, which influence its chemical reactivity and potential biological activity.
There is no current information available on the specific mechanism of action of 3-[Methyl(pentyl)amino]propanenitrile. Without knowledge of its intended use or biological activity, it is impossible to speculate on its mechanism within a biological system.
The synthesis of 3-[Methyl(pentyl)amino]propanenitrile typically involves the reaction of 3-chloropropanenitrile with methyl(pentyl)amine. This reaction is usually conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic substitution. The general reaction scheme is as follows:
The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials. Purification methods such as distillation or recrystallization are employed to isolate the product.
In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield. Automated reactors and optimized reaction conditions, including temperature and pressure control, can improve scalability. Advanced purification techniques like chromatography may also be applied to obtain high-purity products.
3-[Methyl(pentyl)amino]propanenitrile has several applications across different fields:
Several compounds share structural similarities with 3-[Methyl(pentyl)amino]propanenitrile:
| Compound Name | Structural Features |
|---|---|
| 3-(Methylamino)propanenitrile | Similar structure but lacks the pentyl group. |
| 3-(Ethylamino)propanenitrile | Similar structure with an ethyl group instead of a pentyl group. |
| 3-(Dimethylamino)propanenitrile | Contains two methyl groups attached to the nitrogen atom. |
The uniqueness of 3-[Methyl(pentyl)amino]propanenitrile lies in its combination of a methyl group and a pentyl group attached to the nitrogen atom. This structural feature can significantly influence its reactivity and interactions within chemical and biological systems, distinguishing it from other similar compounds.
| Synthetic Route | Starting Materials | Reaction Conditions | Yield (%) | Selectivity | Catalyst Loading (mol%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution of 3-Chloropropanenitrile | 3-Chloropropanenitrile + N-Methyl-N-pentylamine | Base (NaOH/K2CO3), Reflux, 4-6 hours | 75-85 | High | Base: 100-300 |
| Michael Addition to Acrylonitrile | Acrylonitrile + N-Methyl-N-pentylamine | Base catalyst, 65-85°C, 5-24 hours | 80-95 | High | Base: 10-50 |
| Alkylation of N-Methyl-N-pentylamine | N-Methyl-N-pentylamine + 3-Bromopropanenitrile | Base (Cs2CO3), Solvent, RT-80°C | 60-80 | Moderate | Base: 100-200 |
| Reductive Amination of Propanenitrile | Propanenitrile + N-Methyl-N-pentylamine | H2/Catalyst, 100-200°C, 2-8 hours | 70-90 | High | Metal: 5-10 |
| Catalytic Hydroamination | Acrylonitrile + N-Methyl-N-pentylamine | Ni(II)/Pd catalyst, 80-120°C, 1-12 hours | 65-85 | High | Metal: 2-10 |
The mechanistic pathway for the nucleophilic substitution involves a concerted backside attack by the amine nitrogen on the carbon bearing the chloride substituent [5]. This SN2 mechanism results in inversion of configuration at the reaction center and proceeds most efficiently with primary alkyl halides. The reaction rate follows the order methyl > primary > secondary, with tertiary halides being unreactive under these conditions [5].
Alternative synthetic approaches involve the direct alkylation of preformed N-methyl-N-pentylamine with appropriate nitrile-containing electrophiles. This strategy requires careful consideration of selectivity to avoid overalkylation and formation of quaternary ammonium salts [6].
The most effective alkylation approach employs cesium hydroxide as the base, which has been demonstrated to promote chemoselective N-alkylation for the synthesis of secondary amines [7]. This methodology shows high selectivity for monoalkylation over dialkylation, particularly when applied to amino acid derivatives and other sterically hindered systems.
Recent advances in alkylation chemistry have introduced N-aminopyridinium salts as ammonia surrogates for self-limiting alkylation reactions [8] [9]. These reagents overcome the classical challenge of enhanced nucleophilicity that accompanies alkylation by utilizing pyridinium ylide intermediates that become less nucleophilic after alkylation, thus preventing overreaction.
The reductive amination approach represents another viable alkylation strategy, particularly useful for the introduction of the N-methyl-N-pentylamine moiety [10]. This method involves the catalytic reductive amination of nitriles with primary or secondary amines in the presence of hydrogen and a heterogeneous catalyst. Palladium-based catalysts promoted with lithium salts show enhanced selectivity and minimized dialkyl amine formation [10].
Catalytic optimization plays a crucial role in maximizing yield and selectivity in the stepwise synthesis of 3-[Methyl(pentyl)amino]propanenitrile. Several catalyst systems have been developed for different synthetic approaches, each optimized for specific reaction conditions and substrate combinations.
Table 3: Catalytic Optimization Parameters for Stepwise Synthesis
| Catalyst System | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Conversion (%) | TOF (h⁻¹) |
|---|---|---|---|---|---|
| K2CO3/ZSM-5 | 65-85 | 1 | 5-24 | 98 | 4-8 |
| Ni(II)-POCOP Complex | 80-120 | 1-5 | 1-12 | 85-95 | 15-50 |
| Pd/C + LiCl | 100-150 | 10-40 | 2-8 | 80-90 | 20-80 |
| CuO Nanoparticles | 25-60 | 1 | 4-12 | 70-80 | 10-25 |
| RuO2/Al2O3 | 200-300 | 1-10 | 0.5-2 | 90-99 | 100-500 |
The K2CO3/ZSM-5 catalyst system has demonstrated exceptional performance in Michael addition reactions between acrylonitrile and secondary amines [11]. This heterogeneous catalyst achieves 98.3% conversion of acrylonitrile with 100% selectivity for the desired product under solvent-free conditions. The zeolite support provides high surface area and thermal stability, while the potassium carbonate provides the necessary basicity for activation of the nucleophile.
Nickel(II) complexes bearing POCOP ligands have shown remarkable activity in Michael-type hydroamination reactions [12] [13]. These catalysts operate through an outer-sphere nucleophilic attack mechanism on cationic nitrile-coordinated intermediates. The electrophilic character of the nickel center can be tuned through electronic substitution on the ligand framework, allowing for optimization of catalytic activity and selectivity.
Palladium-catalyzed systems, particularly when promoted with lithium salts, show enhanced selectivity in reductive amination processes [10]. The lithium promoter minimizes dialkyl amine formation and extends catalyst lifetime. Optimal lithium loading ranges from 0.4 to 25 millimoles per gram of palladium catalyst, with the most effective range being 0.4 to 2 millimoles per gram.
Copper oxide nanoparticles represent an environmentally benign catalyst option for aza-Michael addition reactions [14]. These catalysts operate effectively at room temperature under ultrasonic conditions, achieving 80% yield in aqueous media. The nanoparticle morphology provides high catalytic activity while maintaining excellent recyclability over multiple reaction cycles.
The purification of 3-[Methyl(pentyl)amino]propanenitrile requires specialized techniques suitable for liquid-phase nitrile compounds. The selection of appropriate purification methods depends on the nature of impurities, desired purity level, and scale of operation.
Table 2: Purification Techniques for Liquid-Phase Nitriles
| Purification Method | Operating Conditions | Purity Achieved (%) | Recovery (%) | Suitable for |
|---|---|---|---|---|
| Simple Distillation | 1 atm, 200-250°C | 85-90 | 85-90 | Crude product with low volatiles |
| Fractional Distillation | 1 atm, Multi-stage column | 92-96 | 80-85 | Mixed nitrile separation |
| Vacuum Distillation | 10-50 mmHg, 150-200°C | 95-98 | 75-85 | Heat-sensitive compounds |
| Liquid-Liquid Extraction | Organic solvent/Water | 80-85 | 70-80 | Aqueous workup |
| Column Chromatography | Silica gel, Gradient elution | 95-99 | 60-75 | High purity requirements |
| Crystallization | Organic solvent, -20 to 25°C | 90-95 | 65-80 | Solid derivatives |
Simple distillation represents the most straightforward purification approach for liquid nitriles with relatively low concentrations of volatile impurities [15] [16]. The process involves heating the crude product to its boiling point and collecting the distillate over a narrow temperature range. For 3-[Methyl(pentyl)amino]propanenitrile, distillation temperatures typically range from 200-250°C at atmospheric pressure.
Fractional distillation provides superior separation efficiency for complex mixtures containing multiple nitrile components [16]. The technique employs a fractionating column packed with glass beads or other inert material to provide multiple theoretical plates for vapor-liquid equilibration. This method is particularly effective for separating nitriles with boiling points differing by as little as 10-15°C.
Vacuum distillation offers significant advantages for heat-sensitive nitrile compounds that may decompose at atmospheric pressure distillation temperatures [16]. Operating under reduced pressure (10-50 mmHg) allows distillation at lower temperatures (150-200°C), minimizing thermal decomposition while maintaining efficient separation. The technique requires specialized glassware and vacuum systems but provides excellent purity levels.
Specialized purification methods for nitriles include treatment with potassium permanganate to remove unsaturated impurities, followed by washing with water to remove ionic contaminants [15]. The purified nitrile can then be distilled to achieve high purity levels. Alternative oxidative purification employs ozone treatment followed by passage through packed columns containing molecular sieves, activated alumina, and activated carbon [17].
Table 4: Physical Properties of 3-[Methyl(pentyl)amino]propanenitrile
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 154.26 g/mol | Calculated |
| Boiling Point | 245-250°C (est.) | Estimated from analogs |
| Melting Point | Liquid at RT | Observation |
| Density | 0.85-0.90 g/cm³ (est.) | Estimated |
| Refractive Index | 1.42-1.45 (est.) | Estimated |
| Solubility (Water) | Slightly soluble | Predicted |
| Solubility (Organic) | Soluble in most organic solvents | Predicted |
The compound exists as a colorless liquid at room temperature with an estimated boiling point of 245-250°C based on structural analogs [18]. The molecular weight of 154.26 g/mol corresponds to the molecular formula C9H18N2, and the compound exhibits typical solubility characteristics of tertiary amine-containing nitriles, being slightly soluble in water but readily soluble in most organic solvents.
3-[Methyl(pentyl)amino]propanenitrile exhibits a linear molecular architecture characteristic of tertiary aminonitrile compounds [1] [2]. The compound features a central tertiary amine nitrogen atom bonded to three distinct substituents: a methyl group, a pentyl chain, and a propanenitrile moiety. The molecular formula C₉H₁₈N₂ yields a molecular weight of 154.25-154.26 g/mol, with an accurate mass of 154.147049 determined through high-resolution mass spectrometry calculations [1] [2] [3].
The electronic structure analysis reveals several key features that influence the compound's physicochemical behavior. The compound possesses eleven heavy atoms with six rotatable bonds, conferring significant conformational flexibility [4]. The calculated polar surface area of 27 Ų indicates moderate polarity, primarily attributed to the two nitrogen atoms serving as hydrogen bond acceptors [4]. Notably, the absence of hydrogen bond donors (calculated as zero) suggests limited protic interaction capabilities [4].
The carbon bond saturation index (Fsp3) of 0.888 demonstrates the predominantly saturated aliphatic character of the molecule [4]. The predicted partition coefficient (LogP) of 1.73 indicates favorable lipophilicity for organic solvent systems while maintaining sufficient polarity for interaction with polar environments [4].
The nitrile functional group introduces significant electronic effects through its electron-withdrawing character. The carbon-nitrogen triple bond exhibits sp hybridization, creating a linear geometry with characteristic electronic properties that influence both spectroscopic behavior and chemical reactivity [5] [6]. The tertiary amine nitrogen adopts sp³ hybridization, resulting in a pyramidal geometry that can undergo rapid inversion under ambient conditions.
Experimental thermochemical data for 3-[methyl(pentyl)amino]propanenitrile remains limited in the current literature. However, comparative analysis with structurally related compounds provides valuable insights into expected thermodynamic behavior [7] [8] [9].
Analysis of analogous compounds reveals systematic trends in boiling point elevation with increasing molecular weight and complexity. 3-(Methylamino)propanenitrile (molecular weight 84.12 g/mol) exhibits a boiling point of 182-186°C at atmospheric pressure [8]. The structurally similar 3-(pentylamino)propanenitrile (molecular weight 140.23 g/mol) demonstrates a substantially lower boiling point of 129°C [7], suggesting that branching patterns and substitution effects significantly influence volatility characteristics.
The density values for related compounds provide additional thermochemical context. 3-(Methylamino)propanenitrile exhibits a density of 0.89 g/cm³, while 3-(pentylamino)propanenitrile shows a slightly lower density of 0.87 g/cm³ [7] [8]. The 2-methyl-3-(methylamino)propanenitrile analog demonstrates an intermediate density of 0.863 g/cm³ [9]. These values suggest that 3-[methyl(pentyl)amino]propanenitrile would likely exhibit a density in the range of 0.85-0.90 g/cm³ based on molecular weight and structural considerations.
Viscosity data for the target compound has not been directly reported. However, the molecular structure featuring a pentyl chain and tertiary amine functionality suggests moderate viscosity characteristics. The presence of the flexible alkyl chain would contribute to intermolecular van der Waals interactions, while the tertiary amine center may exhibit limited hydrogen bonding capabilities, resulting in intermediate viscosity values compared to primary or secondary amine analogs.
The thermochemical behavior is further influenced by the nitrile functional group, which contributes to dipolar interactions and affects both boiling point and viscosity through intermolecular forces. The linear geometry of the nitrile group facilitates molecular packing, potentially influencing density and phase transition temperatures.
The solubility profile of 3-[methyl(pentyl)amino]propanenitrile in organic solvents reflects the compound's amphiphilic character, combining polar nitrile and amine functionalities with a substantial lipophilic alkyl framework [10] [11]. The predicted LogP value of 1.73 indicates balanced hydrophilic-lipophilic properties, suggesting favorable solubility in a broad range of organic solvents [4].
Polar protic solvents including ethanol, methanol, and 2-propanol are expected to provide moderate to high solubility through hydrogen bonding interactions with the tertiary amine nitrogen and dipolar interactions with the nitrile group [10]. The absence of hydrogen bond donors in the target molecule limits protic solvent interaction compared to primary or secondary amine analogs, but the electron-rich nitrogen centers remain capable of accepting hydrogen bonds from protic solvents.
Polar aprotic solvents represent the most favorable solvent class for this compound. Acetonitrile, dimethylformamide, and dimethyl sulfoxide are predicted to exhibit high solubility due to optimal dipole-dipole interactions with the nitrile functionality and favorable solvation of the tertiary amine center [10]. The structural similarity between the compound's nitrile group and acetonitrile solvent creates particularly favorable solute-solvent interactions.
Halogenated solvents including chloroform and dichloromethane are expected to provide high solubility based on similar polarity and effective solvation capabilities [12] [11]. The moderate polarity of these solvents aligns well with the compound's electronic characteristics, while their ability to engage in weak hydrogen bonding through halogen atoms supports dissolution of the nitrile-containing structure.
Nonpolar solvents such as hexane, heptane, and petroleum ether would likely exhibit limited solubility due to poor compatibility between the polar functional groups and the nonpolar solvent environment [10]. However, the substantial pentyl chain component may provide sufficient lipophilic character to enable low to moderate solubility in hydrocarbon systems.
Aromatic solvents including toluene and benzene are predicted to show moderate solubility through potential π-π interactions and favorable solvation of the organic framework [13]. The electron-rich aromatic systems may interact favorably with the electron-deficient nitrile group, enhancing solubility beyond that observed in simple aliphatic systems.
Ethereal solvents such as diethyl ether, tetrahydrofuran, and dioxane represent highly favorable systems due to their ability to coordinate with the tertiary amine nitrogen while providing good solvation of the nitrile group [12] [13]. The electron-donating character of ether oxygens creates favorable interactions with both nitrogen centers in the molecule.
The ¹H NMR spectrum of 3-[methyl(pentyl)amino]propanenitrile exhibits characteristic resonance patterns that reflect the compound's structural features [14] [15]. The N-methyl group appears as a singlet in the range of 2.2-2.5 ppm, consistent with tertiary amine methyl environments [15] [16]. This chemical shift reflects the deshielding effect of the nitrogen atom while remaining upfield relative to aromatic or sp² environments.
The methylene protons adjacent to the tertiary nitrogen (NCH₂) are predicted to resonate between 2.4-2.8 ppm as a complex multiplet due to coupling with neighboring methylene groups [15]. The propanenitrile methylene group (CH₂CN) would appear in a similar region at 2.6-2.8 ppm, potentially overlapping with the NCH₂ resonances but distinguishable through careful spectral analysis and two-dimensional NMR techniques.
The pentyl chain protons would exhibit characteristic aliphatic patterns with the terminal methyl group appearing around 0.9-1.0 ppm as a triplet, while the internal methylene groups would resonate between 1.2-1.4 ppm [15] [16]. The coupling patterns would provide detailed structural confirmation through analysis of multiplicity and coupling constants.
¹³C NMR spectroscopy provides crucial structural identification through characteristic chemical shifts [15] [17]. The nitrile carbon represents the most diagnostic feature, appearing around 120 ppm as a quaternary carbon with characteristic low intensity due to the absence of attached protons [17]. This resonance position is typical for saturated nitrile compounds and distinguishes the functional group from other carbon environments.
The alkyl carbons would appear in the expected aliphatic region between 10-70 ppm, with the N-methyl carbon appearing around 40-45 ppm and the pentyl chain carbons exhibiting characteristic patterns for linear alkyl systems [17]. The carbon adjacent to nitrogen would show predictable downfield shifting due to the electronegative nitrogen atom.
The infrared spectrum of 3-[methyl(pentyl)amino]propanenitrile would exhibit several characteristic absorption bands that confirm the structural assignment [5] [6] [18] [19]. The most diagnostic feature would be the carbon-nitrogen triple bond stretching vibration appearing in the range of 2240-2260 cm⁻¹ [5] [18] [19]. This absorption would appear as a sharp, intense peak due to the significant change in dipole moment during the stretching vibration.
The nitrile stretching frequency falls within the range expected for saturated nitriles, distinguishing it from aromatic nitriles which typically absorb at lower frequencies (2220-2240 cm⁻¹) due to conjugation effects [5] [18]. The precise frequency within the saturated nitrile range would depend on the electronic environment created by the adjacent tertiary amine functionality.
Carbon-hydrogen stretching vibrations would appear in the region of 2850-3000 cm⁻¹, with multiple overlapping bands corresponding to the various methyl and methylene environments [19]. The asymmetric and symmetric stretching modes of CH₃ groups would be observed around 2962 cm⁻¹ and 2872 cm⁻¹ respectively, while CH₂ groups would contribute absorptions near 2926 cm⁻¹ (asymmetric) and 2853 cm⁻¹ (symmetric) [20].
The bending vibrations of methyl groups would appear around 1450 cm⁻¹ for asymmetric bending and 1375 cm⁻¹ for symmetric bending [20] [19]. The 1375 cm⁻¹ absorption is particularly diagnostic for methyl groups and would confirm the presence of the N-methyl functionality.
Carbon-nitrogen single bond stretching vibrations associated with the tertiary amine would appear in the fingerprint region below 1300 cm⁻¹, though these absorptions are typically less diagnostic due to overlap with other vibrational modes [21].
The electron ionization mass spectrum of 3-[methyl(pentyl)amino]propanenitrile would exhibit characteristic fragmentation patterns typical of nitrile compounds [22] [23]. The molecular ion peak would appear at m/z 154, though it may exhibit relatively low intensity due to the tendency of aliphatic nitriles to undergo ready fragmentation [23].
The most characteristic fragmentation would involve loss of hydrogen cyanide (HCN, 27 mass units) to produce a base peak or major fragment at m/z 127 [22] [23]. This fragmentation pattern is diagnostic for nitrile compounds and occurs through a favorable rearrangement process that eliminates the HCN unit while retaining the positive charge on the remaining organic framework.
Additional fragmentation would likely involve alpha cleavage adjacent to the tertiary amine nitrogen, producing fragments through loss of alkyl groups [24]. The loss of the methyl group (15 mass units) would generate a fragment at m/z 139, while loss of portions of the pentyl chain would create additional characteristic peaks.
The McLafferty rearrangement may contribute to the fragmentation pattern if gamma hydrogen atoms are appropriately positioned, potentially producing fragments at m/z 41 (C₃H₅⁺) through rearrangement and cleavage processes [22] [23]. This fragmentation would be facilitated by the presence of the nitrile group as an electron-withdrawing functionality.
The mass spectral base peak would likely correspond to the most stable carbocation formed through the fragmentation processes, potentially the m/z 127 fragment resulting from HCN loss or other rearrangement products that achieve favorable charge stabilization through resonance or inductive effects.